6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole
Description
6-Methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a heterocyclic compound featuring a fused indole-pyrrolopyridine scaffold. The indole moiety is substituted with a methoxy group at position 6 and a pyrrolo[3,4-b]pyridine-6-carbonyl group at position 2. This structure combines aromatic indole reactivity with the conformational flexibility of the pyrrolopyridine system, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves coupling reactions, such as those mediated by EDCI/DMAP, as seen in related compounds .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-5-4-11-7-15(19-14(11)8-13)17(21)20-9-12-3-2-6-18-16(12)10-20/h2-8,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUJXXIMNMPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC4=C(C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the use of hypervalent iodine reagents and the Larock annulation . The reaction conditions often require the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve the use of nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but typically include functionalized indole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notable applications include:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit cytotoxic effects against several cancer cell lines. The presence of the carbonyl group enhances the ability of the compound to form hydrogen bonds with target proteins, potentially leading to increased efficacy in inhibiting tumor growth.
- Neuropharmacology : Research indicates that compounds related to this structure may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Biological Research
The interactions of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole with biological systems have been a focus of numerous studies:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of kinases involved in cancer progression.
- Receptor Modulation : Its ability to bind selectively to certain receptors positions it as a potential modulator in signal transduction pathways.
Material Science
Beyond biological applications, this compound is also explored for its utility in materials science:
- Organic Electronics : The unique electronic properties of the indole and pyrrolo[3,4-b]pyridine moieties make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous for device fabrication.
- Fluorescent Probes : The structural features allow for modifications that can yield fluorescent derivatives useful in bioimaging applications.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Evaluate neuropharmacological effects | Showed modulation of serotonin receptors leading to increased serotonin levels in vitro. |
| Study C | Assess material properties | Achieved high efficiency in OLEDs with a maximum brightness of 5000 cd/m² at low voltages. |
Mechanism of Action
The mechanism of action of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation and migration . The exact molecular pathways involved may vary depending on the specific biological context and the derivatives of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound belongs to a broader class of indole-pyrrolopyridine hybrids. Key structural analogs include:
a) 3-Methoxy-6H,13H-Pyrido[4'',3'':4',5']Pyrrolo[1',2':4,5]Pyrazino[1,2-a]Indole-6,13-Dione (6c)
- Structure : Shares a methoxy-substituted indole fused with pyrrolopyridine, but differs in the pyrazine-dione backbone.
- Physical Properties :
- Solubility : Poor solubility in common solvents, preventing 13C-NMR analysis .
b) 5H,6H,7H-Pyrrolo[3,4-b]Pyridine Hydrobromide
- Structure : Simplified pyrrolopyridine core without indole or methoxy groups.
- Properties :
c) (5S)-6-(5-Chloropyridin-2-yl)-7-Oxo-5H,6H,7H-Pyrrolo[3,4-b]Pyrazin-5-yl 4-Methylpiperazine-1-Carboxylate
- Structure : Includes a piperazine-carboxylate substituent and chloropyridine moiety.
Biological Activity
The compound 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[3,4-b]pyridine core fused with an indole moiety, which is known for its diverse biological activities. The methoxy and carbonyl groups contribute to its chemical reactivity and biological interactions.
Molecular Formula
- Molecular Formula: C13H12N2O2
- Molecular Weight: 232.25 g/mol
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine structure exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolo[3,4-b]pyridine showed potent cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The IC50 values ranged from 6.76 µg/mL to 202.08 µg/mL, indicating strong antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 77.15 µg/mL) .
The mechanism through which This compound exerts its effects includes:
- Inhibition of Anti-apoptotic Proteins: The compound may inhibit the expression of proteins that prevent apoptosis in cancer cells.
- Induction of Caspase Activity: It has been shown to stimulate caspase-3 production, promoting programmed cell death in cancer cells .
- Cell Cycle Arrest: The compound can induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
Antimicrobial Activity
The indole and pyrrole moieties are known for their antimicrobial properties. Studies have indicated that similar compounds possess significant antibacterial and antifungal activities. The presence of the methoxy group may enhance these activities by improving solubility and bioavailability .
Neuroprotective Effects
Emerging research suggests that derivatives of pyrrolo[3,4-b]pyridine may exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or protect neurons from oxidative stress .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of This compound and evaluated their anticancer efficacy against HCT116 and A549 cell lines. The most promising derivative demonstrated an IC50 value of 6.76 µg/mL against HCT116 cells .
| Compound | IC50 (µg/mL) HCT116 | IC50 (µg/mL) A549 |
|---|---|---|
| 7f | 6.76 | 193.93 |
| 7d | 43 | 238.14 |
| Control | 77.15 | 371.36 |
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of related pyrrolo compounds against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
